

Technical Guide: Propan-2-yl 2-phenoxypropanoate for Molecular Modeling

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Compound of Interest

Compound Name: *Propan-2-yl 2-phenoxypropanoate*

CAS No.: 42412-86-2

Cat. No.: B14667210

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Chemical Identity & Core Data

Propan-2-yl 2-phenoxypropanoate (also known as Isopropyl 2-phenoxypropionate) is the isopropyl ester of 2-phenoxypropanoic acid. Structurally, it consists of a phenoxy group attached to the

-carbon of a propanoate moiety, which is esterified with an isopropyl group. It serves as a critical lipophilic probe in Quantitative Structure-Activity Relationship (QSAR) studies for auxin-like herbicides and as a substrate for evaluating lipase-catalyzed kinetic resolutions.

Cheminformatics Data Table

Parameter	Value
IUPAC Name	Propan-2-yl 2-phenoxypropanoate
Common Name	Isopropyl 2-phenoxypropionate
CAS Registry Number	42412-86-2
Molecular Formula	
Molecular Weight	208.25 g/mol
SMILES	<chem>CC(C)OC(=O)C(C)Oc1ccccc1</chem>
InChIKey	YJHZESNWLCHQIK-UHFFFAOYSA-N
LogP (Predicted)	~3.2 - 3.5
H-Bond Donors/Acceptors	0 / 3
Rotatable Bonds	5

Note on Stereochemistry: The CAS 42412-86-2 and the InChIKey provided correspond to the racemic mixture. The compound possesses a chiral center at the

-position of the propanoate chain. In biological systems, the (R)-enantiomer typically exhibits higher auxin activity.

Synthesis & Experimental Protocols

Chemical Synthesis (Fisher Esterification)

The most robust method for generating the racemic ester for modeling standards is acid-catalyzed Fisher esterification. This protocol ensures high yield and purity suitable for spectral validation.

Reagents:

- 2-Phenoxypropanoic acid (1.0 eq)
- Propan-2-yl alcohol (Isopropanol) (Excess, solvent/reactant)
- Sulfuric acid () (Catalytic, 0.1 eq)
- Toluene (for azeotropic water removal, optional)

Protocol:

- Dissolution: Dissolve 10 mmol of 2-phenoxypropanoic acid in 30 mL of anhydrous isopropanol.
- Catalysis: Add 0.5 mL of conc. dropwise while stirring.
- Reflux: Heat the mixture to reflux () for 6-8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.
- Work-up:
 - Cool to room temperature and concentrate under reduced pressure to remove excess isopropanol.
 - Redissolve the residue in Ethyl Acetate (50 mL).
 - Wash sequentially with saturated (mL) to remove unreacted acid, followed by brine.
- Purification: Dry the organic layer over anhydrous , filter, and evaporate. Purify via silica gel column chromatography if necessary.

Enzymatic Kinetic Resolution

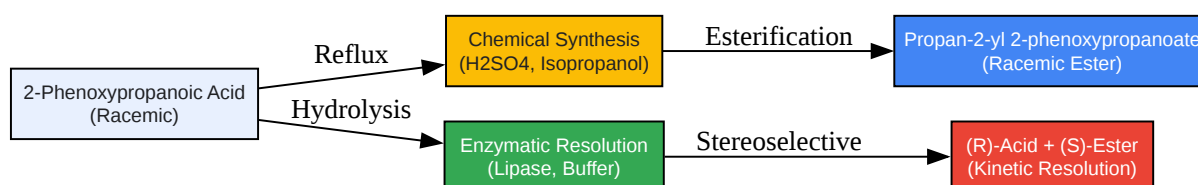
For researchers requiring enantiopure standards for docking studies, lipase-catalyzed transesterification is preferred due to the high enantioselectivity of specific lipases toward the phenoxypropanoate scaffold.

Protocol:

- System: Biphasic system or organic solvent (e.g., hexane) with controlled water activity ().
- Enzyme: *Candida cylindracea* (CCL) or *Pseudomonas fluorescens* lipase.
- Reaction: Incubate racemic **Propan-2-yl 2-phenoxypropanoate** with the lipase in phosphate buffer (pH 7.0) or an organic solvent containing a nucleophile (e.g., n-butanol for transesterification).
- Outcome: The lipase preferentially hydrolyzes (or transesterifies) the (R)-enantiomer, leaving the (S)-ester enriched, or vice versa depending on the specific enzyme strain.

Synthesis Workflow Diagram

The following diagram illustrates the parallel pathways for chemical synthesis and enzymatic resolution.



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Figure 1: Synthetic pathways for generating the racemic modeling standard and enantiopure derivatives.

Modeling Applications & Logic

QSAR and Lipophilicity

Propan-2-yl 2-phenoxypropanoate is a classic "prodrug" model in agrochemistry. The free acid (2-phenoxypropanoic acid) is the active auxin mimic, but it is polar (

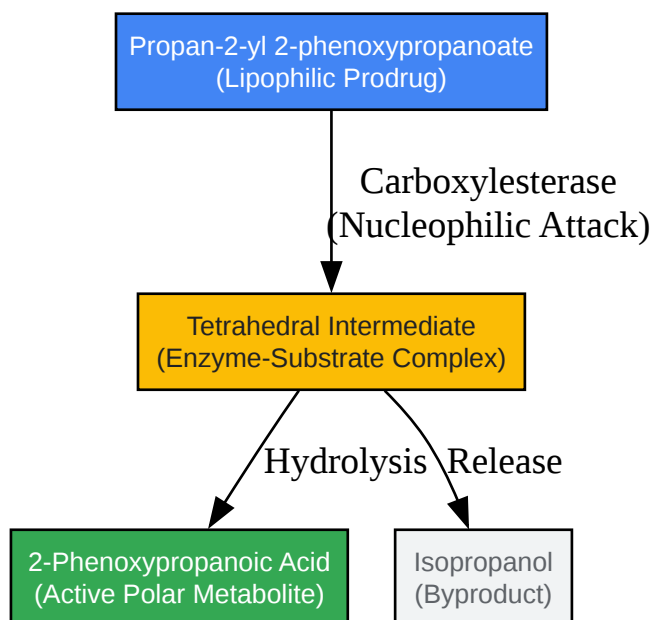
). Esterification with the isopropyl group significantly increases lipophilicity (LogP shifts from -1.5 to >3.0), enhancing cuticular penetration in plants or membrane permeability in biological assays.

Modeling Strategy:

- Input: Use the SMILES CC(C)OC(=O)C(C)Oc1ccccc1 to generate 3D conformers.
- Docking: When docking into esterases (e.g., PDB: 1Q0R), ensure the carbonyl oxygen is positioned near the oxyanion hole (Gly-Gly-Ala motif).
- Electronic Parameters: The phenoxy ring acts as an electron-rich donor. Substitutions on the ring (e.g., Cl, Me) modulate the pKa of the leaving group during hydrolysis, a key parameter in QSAR equations for hydrolysis rates.

Metabolic Stability Workflow

In drug development, this compound models the stability of labile esters in plasma. It is rapidly hydrolyzed by carboxylesterases.



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Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases.

References

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